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Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

Cat. No.: B3428293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-

Amino-3-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials

science. Due to the limited availability of public experimental data for this specific compound,

this document presents a combination of available mass spectrometry information and

predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy. The predictions are based on established spectroscopic principles and

data from structurally analogous compounds. Detailed, generalized experimental protocols for

acquiring such data are also provided.

Chemical Structure and Properties
IUPAC Name: 3-chloropyrazin-2-amine

Molecular Formula: C₄H₄ClN₃[1][2]

Molecular Weight: 129.55 g/mol [1][2]

CAS Number: 6863-73-6[1][2]

Physical Form: Solid

Melting Point: 164-169 °C
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Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-Amino-3-

chloropyrazine.

Mass Spectrometry
A GC-MS spectrum for 2-Amino-3-chloropyrazine is noted in the PubChem database (CID

276224)[1]. The key characteristic in the mass spectrum of a monochlorinated compound is the

presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion

peak (M+), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Technique Parameter
Predicted

Value/Observation
Notes

Mass Spectrometry

(MS)
Molecular Ion (M⁺) m/z 129

Corresponding to the

monoisotopic mass

with ³⁵Cl.

Isotope Peak (M+2) m/z 131

Corresponding to the

monoisotopic mass

with ³⁷Cl.

Relative Intensity of

M+2
Approx. 33% of M⁺

Characteristic isotopic

pattern for a single

chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar

pyrazine and pyridine derivatives. The pyrazine ring protons are expected in the aromatic

region, and the amino protons can be broad and their position solvent-dependent.

¹H NMR (Predicted)
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 7.8 - 8.2 Doublet ~2-3

H-6 7.6 - 8.0 Doublet ~2-3

-NH₂ 5.0 - 7.0 Broad Singlet -

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 135 - 140

C-5 130 - 135

C-6 125 - 130

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to show characteristic bands for the amino group (N-H stretching

and bending) and the aromatic pyrazine ring.

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Mode

-NH₂
3400 - 3500 and 3300

- 3400
Medium

Asymmetric and

Symmetric N-H

Stretch

-NH₂ 1600 - 1650 Medium-Strong
N-H Bending

(Scissoring)

Aromatic C-H 3000 - 3100 Medium-Weak C-H Stretch

Aromatic C=N/C=C 1550 - 1600 Medium-Strong Ring Stretching

C-Cl 700 - 800 Strong C-Cl Stretch
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UV-Visible (UV-Vis) Spectroscopy (Predicted)
For aromatic systems like pyrazine, π → π* transitions are expected. The presence of the

amino group (an auxochrome) is likely to shift the absorption maxima to longer wavelengths (a

bathochromic shift).

Solvent Predicted λmax (nm) Transition

Methanol/Ethanol 280 - 320 π → π

240 - 260 π → π

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 2-Amino-3-chloropyrazine in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number

of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2

seconds.
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For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of

scans is typically required. Proton decoupling is generally applied to simplify the spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Sample Preparation

Data Acquisition
Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform,
Phasing, Baseline Correction Reference Spectra Spectral Analysis

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-Amino-3-chloropyrazine sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal using the pressure arm.
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Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Perform baseline correction if necessary.

Identify and label the characteristic absorption peaks.

Place Sample on ATR Crystal

Acquire Background Spectrum

Acquire Sample Spectrum

Background Subtraction
& Baseline Correction

Peak Identification

Click to download full resolution via product page
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FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction:

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile

solvent (e.g., dichloromethane or methanol) and inject it into the GC system. The GC will

separate the compound before it enters the mass spectrometer.

For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into

the ion source.

Ionization:

Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI).

EI is common for GC-MS and will likely cause fragmentation.

Mass Analysis:

The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis:

Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak for chlorine.

Analyze the fragmentation pattern to deduce structural information.
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Sample Introduction
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Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Amino-3-chloropyrazine in a UV-transparent solvent (e.g.,

methanol, ethanol, or acetonitrile). The concentration should be low enough that the

maximum absorbance is within the linear range of the instrument (typically < 1.5).

Data Acquisition:

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and

another with the sample solution.

Scan a range of wavelengths, for example, from 200 to 400 nm.

Data Analysis:

The instrument software will generate an absorbance spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion
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This guide provides a foundational spectroscopic profile for 2-Amino-3-chloropyrazine, which is

crucial for its identification, purity assessment, and further use in research and development.

While experimental data is sparse, the predicted values herein offer a reliable starting point for

analysis. The detailed protocols provide a clear methodology for researchers to obtain

empirical data for this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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